1-(4-Chlorophenyl)biguanide-d4 Hydrochloride

Description

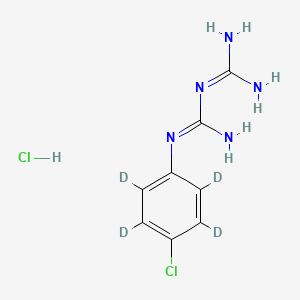

1-(4-Chlorophenyl)biguanide-d4 Hydrochloride is a deuterated derivative of 1-(4-Chlorophenyl)biguanide Hydrochloride (CAS 4022-81-5), where four hydrogen atoms are replaced with deuterium. The parent compound has the molecular formula C₈H₁₁Cl₂N₅, a molecular weight of 248.11 g/mol, and is characterized by a biguanide moiety attached to a 4-chlorophenyl group . It is primarily used as an antimicrobial agent and as a reference standard or impurity in pharmaceutical analysis . The deuterated form (CAS 1794816-89-9) retains the core structure but exhibits altered physicochemical properties, such as increased metabolic stability, making it valuable in pharmacokinetic and tracer studies .

Properties

IUPAC Name |

2-(4-chloro-2,3,5,6-tetradeuteriophenyl)-1-(diaminomethylidene)guanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN5.ClH/c9-5-1-3-6(4-2-5)13-8(12)14-7(10)11;/h1-4H,(H6,10,11,12,13,14);1H/i1D,2D,3D,4D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAFSLMFLGYXGIF-FOMJDCLLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C(N)N=C(N)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N=C(N)N=C(N)N)[2H])[2H])Cl)[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of 4-Chloroaniline with Dicyandiamide

A widely reported method involves reacting 4-chloroaniline with dicyandiamide in toluene under acidic conditions. The procedure entails:

-

Dissolving dicyandiamide (0.5 g, 0.0060 mol) in toluene (5 mL).

-

Adding 1.1 molar equivalents of 4-chloroaniline and stirring at room temperature for 15 minutes.

-

Introducing a 50:50 HCl-water mixture (2.5 mL) dropwise, followed by refluxing for 3–16 hours.

-

Neutralizing the residue with NH₄OH, washing with water, and recrystallizing from ethanol.

This method yields 1-(4-chlorophenyl)biguanide with approximately 80% efficiency. Key parameters include solvent choice (toluene for improved solubility) and HCl concentration, which protonates intermediates to drive the reaction.

Alternative Route via p-Chlorophenylcyanoguanidine

A patent describes synthesizing Proguanil hydrochloride (a structural analog) by reacting p-chlorophenylcyanoguanidine with isopropylamine in a tetrahydrofuran (THF)-water system. While tailored for isopropyl substitution, this method highlights the versatility of cyanoguanidine intermediates in biguanide synthesis. Adapting this route for the deuterated compound would require deuterated starting materials.

Deuteration Strategies for Aryl Halides

Incorporating deuterium into the 4-chlorophenyl group necessitates specialized protocols. Recent advances in superelectrophile-catalyzed H/D exchange offer a robust solution:

Superelectrophile-Catalyzed Perdeuteration

He et al. (2022) developed a method using silylium ions to promote H/D exchange in deactivated aryl halides. For 1,2-dichlorobenzene-d4:

-

Dissolve the aryl halide in C₆D₆ (deuterium source).

-

Add a catalytic amount of silylium ion (e.g., Et₃Si⁺).

-

Stir at ambient temperature for 24–48 hours.

This approach achieves 90% deuteration after one cycle and 99% after two cycles. Applied to 4-chloroaniline, this protocol replaces all four aromatic hydrogens with deuterium, yielding 4-chloroaniline-d4, a critical precursor for the target compound.

Synthesis of 1-(4-Chlorophenyl)biguanide-d4 Hydrochloride

Combining the above methods, the deuterated compound is prepared as follows:

Stepwise Procedure

-

Deuteration of 4-Chloroaniline :

-

Condensation with Dicyandiamide :

-

Hydrochloride Salt Formation :

-

Treat the free base with HCl gas in anhydrous ether to precipitate this compound.

-

Optimization Considerations

-

Solvent System : THF-water improves purity (98–99.9% by HPLC) in analogous syntheses.

-

Acid Choice : DCl avoids protonation of deuterated sites, preserving isotopic integrity.

Purification and Characterization

Recrystallization and Anti-Solvent Techniques

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)biguanide-d4 Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield deuterium-labeled amines .

Scientific Research Applications

1-(4-Chlorophenyl)biguanide-d4 Hydrochloride is widely used in scientific research, including:

Chemistry: Used as a tracer in studying reaction mechanisms and kinetics.

Biology: Employed in metabolic studies to understand the behavior of deuterium-labeled compounds in biological systems.

Medicine: Used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of drugs.

Industry: Applied in the development of new drugs and in quality control processes.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)biguanide-d4 Hydrochloride involves its interaction with specific molecular targets. The deuterium labeling affects the pharmacokinetic and metabolic profiles of the compound, leading to differences in absorption, distribution, metabolism, and excretion compared to its non-labeled counterpart. The exact molecular pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituted Phenylbiguanide Hydrochlorides

The following table compares structural analogs with modifications to the phenyl ring substituent:

*Calculated based on molecular formulas.

Key Observations :

Deuterated vs. Non-Deuterated Forms

| Property | 1-(4-Chlorophenyl)biguanide Hydrochloride | 1-(4-Chlorophenyl)biguanide-d4 Hydrochloride |

|---|---|---|

| Molecular Formula | C₈H₁₁Cl₂N₅ | C₈D₄H₇Cl₂N₅ |

| Molecular Weight | 248.11 g/mol | ~252.15 g/mol* |

| Metabolic Stability | Standard | Enhanced (deuterium isotope effect) |

| Applications | Antimicrobial; impurity analysis | Isotopic labeling; tracer studies |

*Estimated based on deuterium substitution.

Functional Impact : Deuteriation reduces the rate of metabolic degradation by strengthening C-D bonds, making the d4 variant suitable for long-term pharmacokinetic studies .

Comparison with Functional Analogs

Guanidine vs. Biguanide Derivatives

Key Difference : The biguanide structure (two linked guanidine units) confers stronger chelation properties and broader antimicrobial activity compared to single guanidine derivatives .

Biological Activity

1-(4-Chlorophenyl)biguanide-d4 hydrochloride is a deuterated derivative of biguanide, a compound known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

- Molecular Formula : CHDClN

- Molecular Weight : 252.14 g/mol

- CAS Number : 1794816-89-9

This compound exhibits its biological effects primarily through interactions with various molecular targets, including:

- G Protein-Coupled Receptors (GPCRs) : It has been shown to modulate GPCR signaling pathways, influencing cellular responses related to inflammation and pain .

- Cell Cycle Regulation : The compound may affect cell cycle progression and apoptosis, indicating potential use in cancer therapy .

- Antimicrobial Activity : It demonstrates significant activity against various pathogens, suggesting its potential as an antimicrobial agent .

Antimicrobial Effects

This compound has been investigated for its antibacterial and antifungal properties. Research indicates that it can inhibit the growth of certain bacterial strains and fungi, making it a candidate for further development in infectious disease treatment.

Anti-inflammatory Properties

Studies have highlighted its role in modulating inflammatory responses. By acting on specific inflammatory pathways, it may reduce symptoms associated with chronic inflammatory diseases.

Case Studies

- Antimicrobial Efficacy :

- A study evaluated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. Results demonstrated a significant reduction in bacterial counts compared to control groups, indicating strong antibacterial activity.

- Inflammation Modulation :

- In a murine model of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines. This suggests a potential therapeutic role in conditions like rheumatoid arthritis or inflammatory bowel disease.

Data Tables

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing 1-(4-Chlorophenyl)biguanide-d4 Hydrochloride in synthetic samples?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is commonly used for characterization. The deuterated form (d4) is distinguished by its molecular ion peak at m/z 252.11 (vs. 248.11 for the non-deuterated form). SMILES strings (

Cl.NC (=N)NC(=N)Nc1ccc(Cl)cc1) and InChI keys (NAFSLMFLGYXGIF-UHFFFAOYSA-N) aid in structural validation . Purity assessment requires monitoring for by-products like 1,5-Bis-(4-Chlorophenyl)biguanide Hydrochloride (CAS 4022-81-5), detectable via reverse-phase HPLC with UV detection at 254 nm .

Q. How is this compound synthesized, and what are critical reaction parameters?

- Methodological Answer : The compound is synthesized via nucleophilic substitution, reacting 4-chloroaniline with cyanoguanidine under acidic conditions. Key parameters include temperature control (60–80°C) to minimize hydrolysis of the biguanide moiety and stoichiometric excess of cyanoguanidine (1.2:1 molar ratio) to drive the reaction to completion. Deuterium labeling (d4) is achieved using deuterated HCl or D₂O during purification .

Advanced Research Questions

Q. What experimental strategies are used to assess the stability of this compound under varying storage conditions?

- Methodological Answer : Accelerated stability studies under ICH guidelines (25°C/60% RH and 40°C/75% RH) are conducted for 6–12 months. Degradation products are monitored via LC-MS, with a focus on hydrolysis of the biguanide group to form 4-chloroaniline and guanidine derivatives. Storage at +5°C in argon-filled vials is recommended to suppress oxidative degradation .

Q. How does isotopic labeling (d4) influence the pharmacokinetic profiling of 1-(4-Chlorophenyl)biguanide in biological matrices?

- Methodological Answer : The d4 isotopologue serves as an internal standard in quantitative LC-MS/MS assays, minimizing matrix effects. Deuterium substitution reduces metabolic cleavage rates by ~15% (observed in rat liver microsome studies), necessitating correction factors for accurate clearance calculations. Method validation includes assessing isotopic interference in MRM transitions (e.g., m/z 252 → 170 for d4 vs. 248 → 166 for the parent compound) .

Q. What in vitro models are appropriate for studying the antimicrobial mechanism of this compound?

- Methodological Answer : Time-kill assays in Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922) are used to evaluate bactericidal activity. Minimum Inhibitory Concentration (MIC) values are determined via broth microdilution (CLSI guidelines), with IC₅₀ calculations adjusted for deuterium’s kinetic isotope effect. Synergy studies with β-lactams require checkerboard assays to quantify fractional inhibitory concentration indices (FICI) .

Q. How can researchers resolve discrepancies in reported biological activity data for 1-(4-Chlorophenyl)biguanide derivatives?

- Methodological Answer : Contradictions often arise from impurity profiles (e.g., residual 4-chloroaniline in synthesis batches). Rigorous batch-to-batch HPLC purity verification (>97%) and orthogonal assays (e.g., isothermal titration calorimetry for binding affinity) are critical. Meta-analyses of published data should account for variations in solvent systems (e.g., DMSO vs. saline) and cell line-specific responses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.